2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
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Overview
Description
2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C27H28N2O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include ethyl alcohol, propyl alcohol, and various benzoyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often incorporating advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl benzoate
- 2-Ethoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl benzoate
- 2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
767314-17-0 |
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Molecular Formula |
C27H28N2O5 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C27H28N2O5/c1-4-16-33-22-13-11-21(12-14-22)27(31)34-24-15-10-20(17-25(24)32-5-2)18-28-29-26(30)23-9-7-6-8-19(23)3/h6-15,17-18H,4-5,16H2,1-3H3,(H,29,30)/b28-18+ |
InChI Key |
KMDPMTSKUSPVPV-MTDXEUNCSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3C)OCC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3C)OCC |
Origin of Product |
United States |
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